molecular formula C5H4ClNO2 B6237517 methyl 3-chloro-2-cyanoprop-2-enoate CAS No. 57337-96-9

methyl 3-chloro-2-cyanoprop-2-enoate

Cat. No. B6237517
CAS RN: 57337-96-9
M. Wt: 145.5
InChI Key:
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Description

Methyl 3-chloro-2-cyanoprop-2-enoate, also known as methyl 3-chloro-2-cyanoacrylate, is an organic compound belonging to the family of cyanoacrylates. It is a colorless liquid that is soluble in most organic solvents and is a versatile reagent in organic synthesis. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a biocompatible adhesive in medical applications.

Scientific Research Applications

Methyl 3-chloro-2-cyanoacrylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and has been found to be useful in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of biocompatible adhesives for medical applications. It has also been used in the synthesis of polymers and other materials for use in biomedical devices.

Mechanism of Action

Methyl 3-chloro-2-cyanoacrylate is a reactive compound that undergoes a rapid polymerization reaction when exposed to moisture. The reaction is initiated by the hydrolysis of the cyano group, which produces an active carboxyl group. This carboxyl group then reacts with other molecules to form a polymer. The polymerization reaction is catalyzed by the presence of water and is accelerated by the presence of bases.
Biochemical and Physiological Effects
Methyl 3-chloro-2-cyanoacrylate has been found to have a variety of biochemical and physiological effects. It has been found to have antimicrobial activity, and has been used in the treatment of infections. It has also been found to have anti-inflammatory and analgesic properties. Additionally, it has been found to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 3-chloro-2-cyanoacrylate has several advantages for use in laboratory experiments. It is a versatile reagent that is easy to handle and can be used in a variety of reactions. It is also relatively inexpensive and is readily available. However, it is also important to note that methyl 3-chloro-2-cyanoprop-2-enoate 3-chloro-2-cyanoacrylate is a highly reactive compound and must be handled with care. Additionally, it is important to note that the product of the reaction can be difficult to purify and may contain impurities that can interfere with the desired reaction.

Future Directions

There are a number of potential future directions for research into the use of methyl 3-chloro-2-cyanoprop-2-enoate 3-chloro-2-cyanoacrylate. These include further investigation into its antimicrobial, anti-inflammatory, and analgesic properties, as well as its potential use as a biocompatible adhesive. Additionally, further research could be conducted into the potential use of methyl 3-chloro-2-cyanoprop-2-enoate 3-chloro-2-cyanoacrylate in the synthesis of polymers and other materials for use in biomedical devices. Finally, further research could be conducted into the potential use of methyl 3-chloro-2-cyanoprop-2-enoate 3-chloro-2-cyanoacrylate in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Synthesis Methods

Methyl 3-chloro-2-cyanoacrylate can be synthesized from the reaction of 3-chloro-2-cyanoacrylic acid and methyl 3-chloro-2-cyanoprop-2-enoate lithium. The reaction is typically carried out in an inert atmosphere, such as argon or nitrogen, at a temperature of 0-5°C. The reaction is exothermic, and the product can be isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-chloro-2-cyanoprop-2-enoate involves the reaction of methyl acrylate with cyanogen chloride in the presence of a base to form methyl 3-chloro-2-cyanoprop-2-enoate.", "Starting Materials": [ "Methyl acrylate", "Cyanogen chloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add methyl acrylate to a reaction flask", "Add cyanogen chloride to the reaction flask", "Add base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

57337-96-9

Product Name

methyl 3-chloro-2-cyanoprop-2-enoate

Molecular Formula

C5H4ClNO2

Molecular Weight

145.5

Purity

95

Origin of Product

United States

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